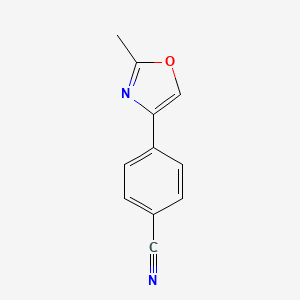

4-(2-Methyloxazol-4-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Methyloxazol-4-yl)benzonitrile” is a chemical compound with the CAS Number: 873009-65-5 . It has a molecular weight of 184.2 and its molecular formula is C11H8N2O . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “4-(2-Methyloxazol-4-yl)benzonitrile” is 1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“4-(2-Methyloxazol-4-yl)benzonitrile” is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.2 and its molecular formula is C11H8N2O .Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibition

“4-(2-Methyloxazol-4-yl)benzonitrile” has been synthesized and evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It was found to inhibit these enzymes with IC50 values of 43.3 and 3.47 μM, respectively . The compound’s potential binding orientation and interactions with MAO-B were examined by molecular docking .

Parkinson’s Disease Research

The compound has been identified as a new selective MAO-B inhibitor, which may be used as the lead compound for the development of antiparkinsonian agents . This is because Parkinson’s disease (PD) is associated with the death of dopaminergic motor neurons in the brain, and MAO-B inhibitors can reduce the MAO-mediated central metabolism of dopamine .

Neuroprotection

While MAO-B inhibitors like “4-(2-Methyloxazol-4-yl)benzonitrile” may allow for a reduction in the effective levodopa dosage, these compounds have also been studied as neuroprotective agents .

Anti-neuroinflammatory

Compounds like “4-(2-Methyloxazol-4-yl)benzonitrile” have potential value in reducing neuroinflammation .

Oncology Research

MAO-B inhibitors, including “4-(2-Methyloxazol-4-yl)benzonitrile”, have potential value in the therapy of oncological diseases .

Cytotoxicity Studies

“4-(2-Methyloxazol-4-yl)benzonitrile” showed no cytotoxic effect against the human stromal bone cell line (HS-5) in the concentration range of 1–100 µmol .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDRWIJOSLFZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyloxazol-4-yl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)

![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)

![6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2666532.png)